molecular formula C18H11ClN2O2 B6300502 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile CAS No. 1023883-24-0

2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile

Cat. No.: B6300502
CAS No.: 1023883-24-0
M. Wt: 322.7 g/mol
InChI Key: USPLHMPOAQITOO-UHFFFAOYSA-N
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Description

2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dioxoindan core, a chloro-methylphenyl group, and an ethanenitrile moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile typically involves multi-step organic reactions. One common method includes:

    Formation of the Dioxoindan Core: This step involves the cyclization of a suitable precursor to form the 1,3-dioxoindan structure.

    Introduction of the Chloro-Methylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chloro-methylphenyl group is introduced to the dioxoindan core.

    Formation of the Ethanenitrile Moiety: This step involves the reaction of the intermediate compound with a nitrile source under specific conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile exerts its effects involves interactions with molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to certain receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile: Similar structure but lacks the methyl group.

    2-(1,3-Dioxoindan-2-ylidene)-2-((2-methylphenyl)amino)ethanenitrile: Similar structure but lacks the chloro group.

    2-(1,3-Dioxoindan-2-ylidene)-2-((2-bromophenyl)amino)ethanenitrile: Similar structure but has a bromine atom instead of chlorine.

Uniqueness

The presence of both the chloro and methyl groups in 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chloro-6-methylphenyl)amino)ethanenitrile imparts unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various research applications.

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2/c1-10-5-4-8-13(19)16(10)21-14(9-20)15-17(22)11-6-2-3-7-12(11)18(15)23/h2-8,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPLHMPOAQITOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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